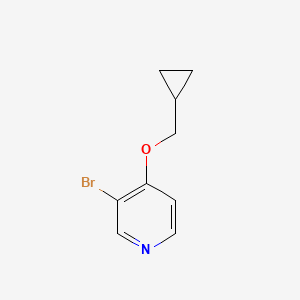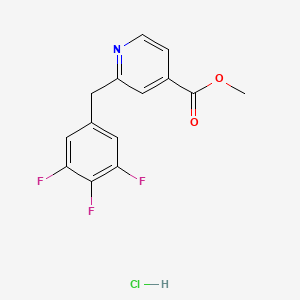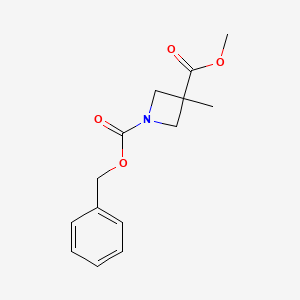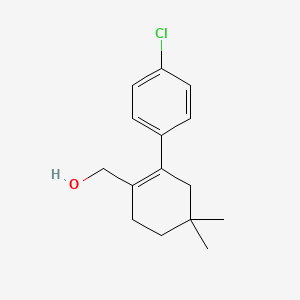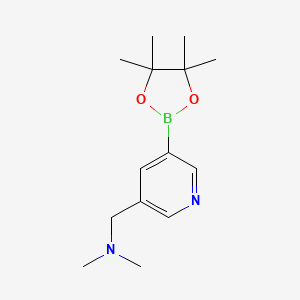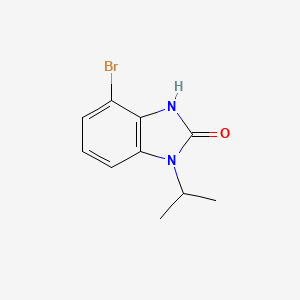
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
Vue d'ensemble
Description
“2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” is a chemical compound with the CAS Number: 40644-16-4 . It has a molecular weight of 213.03 . The IUPAC name for this compound is 4-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H, (H2,9,10,11) . This indicates the presence of a benzimidazole ring, a bromine atom, and an isopropyl group in the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” include a molecular weight of 213.03 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
A study by Mavrova et al. (2011) discusses the synthesis of 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles, utilizing 2-aminobenzimidazoles as precursors. These compounds, including 2H-benzimidazol-2-one derivatives, were evaluated for their cytotoxic effects on cancer cell lines, showing marked antiproliferative activity in certain derivatives (Mavrova, Wesselinova, Vassilev, & Tsenov, 2011).
Molecular Structure Analysis
Rong et al. (2013) analyzed the molecular structures of various 2-imidazolones, including 1-t-butyl-1,3-dihydro-2H-benzimidazol-2-one. They explored the bond lengths and resonance structures, contributing to the understanding of molecular behavior in compounds like 2H-benzimidazol-2-one (Rong, Al-Harbi, Kriegel, & Parkin, 2013).
Antioxidant Activity
Saini et al. (2016) examined the antioxidant activity of 2-methyl benzimidazole, a related compound, using the DPPH method. This study provides insights into the potential antioxidant properties of similar benzimidazole derivatives (Saini, Dhiman, Mittal, & Kumar, 2016).
Antimicrobial Evaluation
Sharma et al. (2012) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity, indicating potential applications of 2H-benzimidazol-2-one derivatives in combating bacterial infections (Sharma, Kumar, Sharma, Singh, Bandyopadhyay, Sathe, & Kaushik, 2012).
DNA Binding and Antibacterial Activity
Mahmood et al. (2019) synthesized benzimidazole Schiff base metal complexes and studied their DNA binding and antibacterial properties. This research suggests the utility of benzimidazole derivatives in DNA interaction studies and antibacterial applications (Mahmood, Hashmi, Ismail, Mirza, Twamley, Akhter, Rozas, & Baker, 2019).
Propriétés
IUPAC Name |
7-bromo-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFNKBBMIGJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



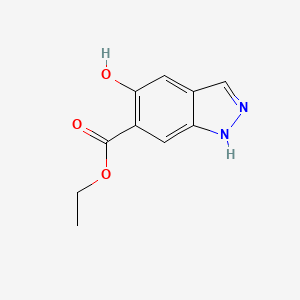
amine](/img/structure/B1400505.png)
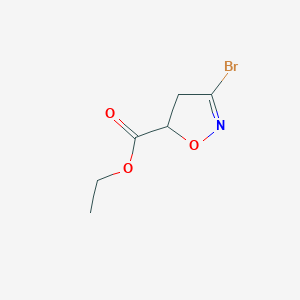
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

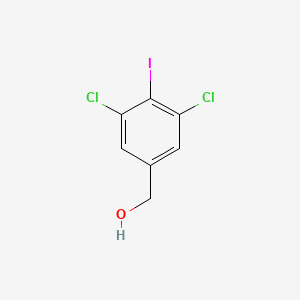
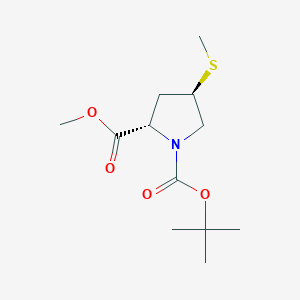
amine](/img/structure/B1400515.png)
